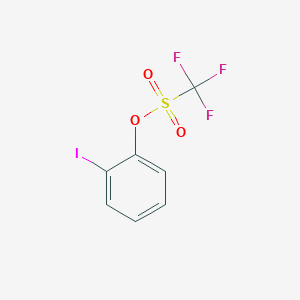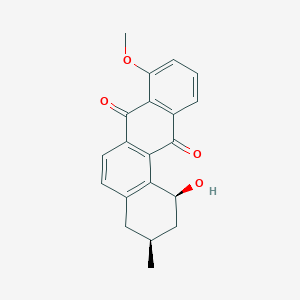
Rubiginone B1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rubiginone B1 is a natural product that has been isolated from the fungus Aspergillus terreus. It is a member of the rubiginone family of compounds, which are known for their diverse biological activities. Rubiginone B1 has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of Rubiginone B1 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. Rubiginone B1 has been shown to bind to the proteasome and inhibit its activity, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. The proteasome is an attractive target for cancer therapy, as it plays a critical role in the survival of cancer cells.
生化学的および生理学的効果
Rubiginone B1 has been shown to have a number of biochemical and physiological effects. It has been found to induce the expression of certain genes involved in cell cycle regulation and apoptosis. Rubiginone B1 has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity. In addition, Rubiginone B1 has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately result in cell death.
実験室実験の利点と制限
Rubiginone B1 has several advantages for use in lab experiments. It is a natural product, which means that it is readily available and can be easily synthesized. Rubiginone B1 also exhibits potent antitumor activity, making it a valuable tool for cancer research. However, Rubiginone B1 has some limitations for use in lab experiments. It is a complex molecule, which makes it difficult to synthesize and purify. In addition, Rubiginone B1 has poor solubility in water, which can make it challenging to work with in certain assays.
将来の方向性
There are several future directions for research on Rubiginone B1. One area of focus is the development of new cancer therapies based on Rubiginone B1. Researchers are exploring ways to modify the structure of Rubiginone B1 to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of Rubiginone B1. Researchers are working to identify the specific targets of Rubiginone B1 within the proteasome complex. Finally, researchers are exploring the potential of Rubiginone B1 as a lead compound for the development of new antibiotics. Rubiginone B1 has been shown to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics to combat drug-resistant infections.
Conclusion
In conclusion, Rubiginone B1 is a natural product with potent antitumor activity. Its complex structure and mechanism of action make it a valuable tool for cancer research. Rubiginone B1 has several advantages for use in lab experiments, but also has some limitations. Future research on Rubiginone B1 is focused on the development of new cancer therapies, the investigation of its mechanism of action, and the potential for the development of new antibiotics.
合成法
Rubiginone B1 can be synthesized through a multi-step process starting from the precursor compound, 3,5-dimethylorsellinic acid. The synthesis involves several chemical reactions, including alkylation, oxidation, and cyclization. The final step of the synthesis is the reduction of the nitro group to an amine, which results in the formation of Rubiginone B1. The synthesis of Rubiginone B1 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Rubiginone B1 has been the subject of extensive research due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Rubiginone B1 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor activity, Rubiginone B1 has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
130364-39-5 |
|---|---|
製品名 |
Rubiginone B1 |
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
(1S,3S)-1-hydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10,14,21H,8-9H2,1-2H3/t10-,14-/m0/s1 |
InChIキー |
GCPUVEMWOWMALU-HZMBPMFUSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
正規SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
その他のCAS番号 |
130364-39-5 |
同義語 |
rubiginone B1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



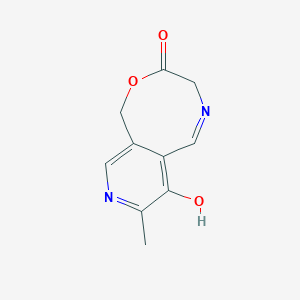

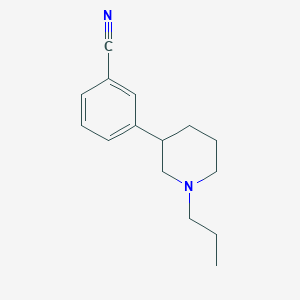
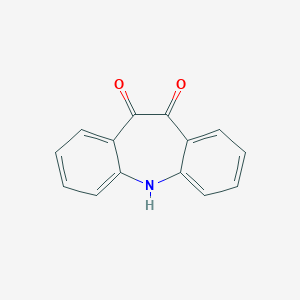
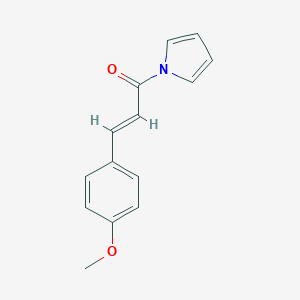
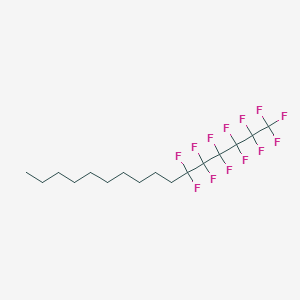
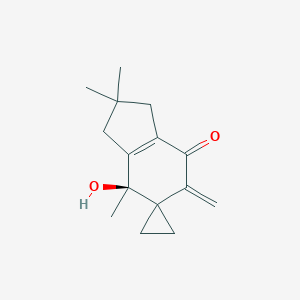
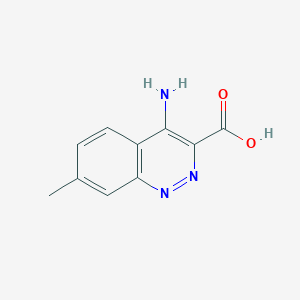
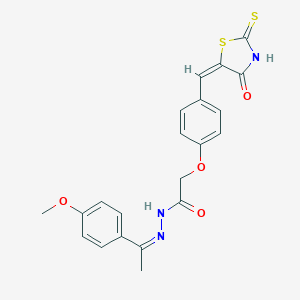
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
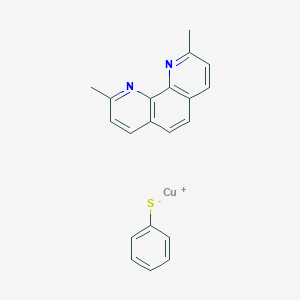
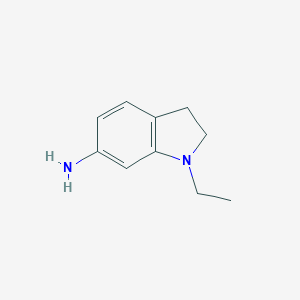
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
